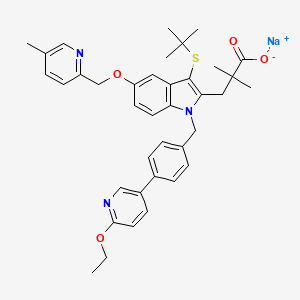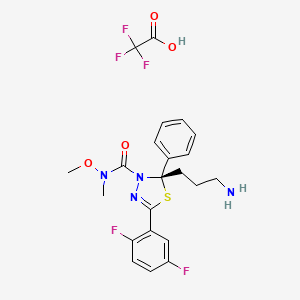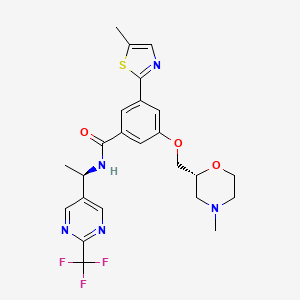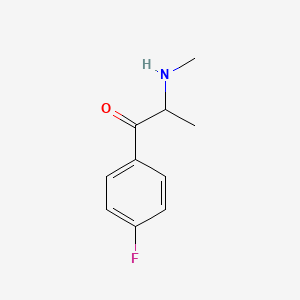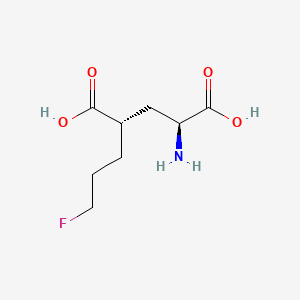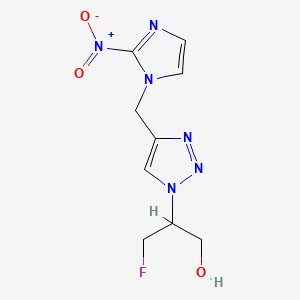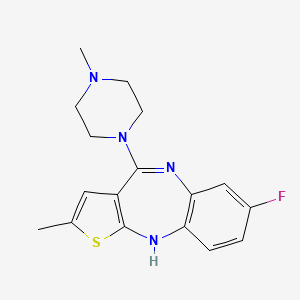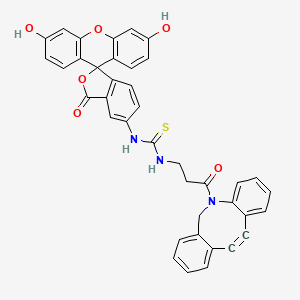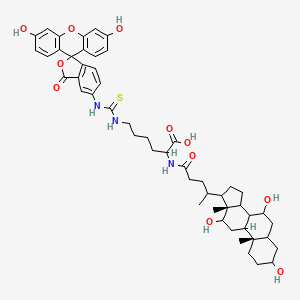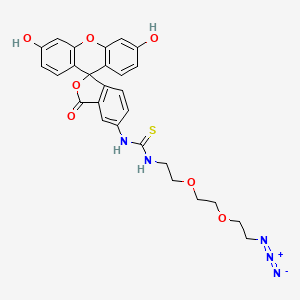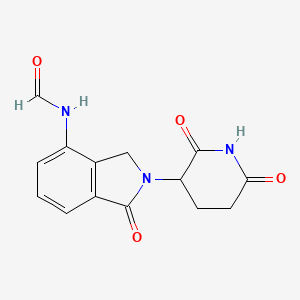
Formil Lenalidomida
Descripción general
Descripción
N-Formyl-lenalidomide is a derivative of Lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes . N-Formyl-lenalidomide retains the core structure of Lenalidomide but includes a formyl group, which may alter its chemical properties and biological activities.
Aplicaciones Científicas De Investigación
N-Formyl-lenalidomide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its therapeutic potential in treating cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mecanismo De Acción
- Lenalidomide is a thalidomide derivative with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .
- Lenalidomide affects several pathways:
Target of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
Formyl Lenalidomide, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. It is known that Lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4CRBN . The subsequent proteasomal degradation of these transcription factors is a key part of its mechanism of action .
Cellular Effects
Formyl Lenalidomide is expected to have significant effects on various types of cells and cellular processes. For instance, Lenalidomide has been shown to have anti-proliferative effects on MM and 5q MDS cell lines . It also induces the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in anti-hematological cancer activity .
Molecular Mechanism
The molecular mechanism of Formyl Lenalidomide likely involves modulation of the substrate specificity of the CRL4CRBN E3 ubiquitin ligase, similar to Lenalidomide . This results in the ubiquitination and subsequent proteasomal degradation of specific proteins, such as IKZF1 and IKZF3 .
Temporal Effects in Laboratory Settings
It’s also known that approximately 82% of an oral dose is excreted as Lenalidomide in urine within 24 hours .
Dosage Effects in Animal Models
Lenalidomide has been studied in mice, where it showed dose-dependent kinetics over the evaluated dosing range .
Metabolic Pathways
Lenalidomide undergoes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis in humans .
Transport and Distribution
Lenalidomide is known to distribute into semen but is undetectable 3 days after stopping treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-lenalidomide typically involves the formylation of Lenalidomide. One common method is the Vilsmeier-Haack reaction, where Lenalidomide is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out at low temperatures to prevent degradation of the product.
Industrial Production Methods: Industrial production of N-Formyl-lenalidomide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-Formyl-lenalidomide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the formyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Amino or alkoxy derivatives.
Comparación Con Compuestos Similares
- Thalidomide
- Pomalidomide
- 6-Fluoro Lenalidomide
Propiedades
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-7-15-10-3-1-2-8-9(10)6-17(14(8)21)11-4-5-12(19)16-13(11)20/h1-3,7,11H,4-6H2,(H,15,18)(H,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKVREDQPOJYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


